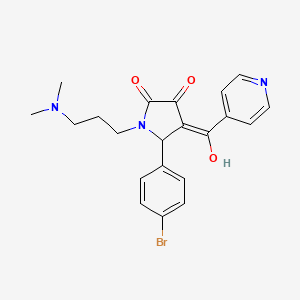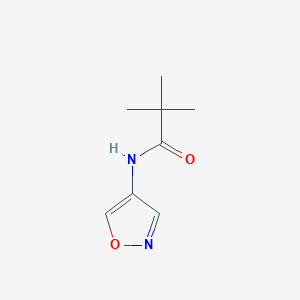
N-(异噁唑-4-基)戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(isoxazol-4-yl)pivalamide” is a chemical compound with the molecular formula C8H12N2O2. It has a molecular weight of 168.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which “N-(isoxazol-4-yl)pivalamide” belongs, has been a subject of research for many years . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The selectivity of transformations is a key issue in the classical methods of isoxazole synthesis .
Molecular Structure Analysis
The molecular structure of “N-(isoxazol-4-yl)pivalamide” can be represented by the InChI string: InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) . The Canonical SMILES representation is CC(C)(C)C(=O)NC1=CON=C1 .
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and numerous. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(isoxazol-4-yl)pivalamide” include a molecular weight of 168.19 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The Exact Mass is 168.089877630 g/mol, and the Monoisotopic Mass is also 168.089877630 g/mol . The Topological Polar Surface Area is 55.1 Ų .
科学研究应用
Anti-Influenza Agents
Isoxazol-4-carboxa piperidyl derivatives, which include “N-(isoxazol-4-yl)pivalamide”, have been synthesized and evaluated for their in vitro anti-influenza virus activity . These compounds were found to exhibit potent activity against the influenza virus (A/PR/8/34 H1N1), with some compounds showing more potent activity than the standard drug .
Targeting Viral Nucleoprotein
These compounds have been studied for their ability to target the viral nucleoprotein in influenza A . The viral nucleoprotein encapsulates viral RNA forming ribonucleoprotein (RNP) particles in influenza viruses, which are responsible for vital functions of transcription, assembly, and packaging .
Antifungal Agents
2,2-dimethyl-2H-chromene derivatives, which include “2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide”, have been designed, synthesized, and evaluated for their antifungal activities . These compounds were found to exhibit significant antifungal activity against several phytopathogenic fungi .
Low Cytotoxicity
The 2,2-dimethyl-2H-chromene derivatives were also found to have low cytotoxicity to the PC12 cell . This suggests that these compounds could be used as antifungal agents without causing significant harm to the cells .
Synthesis of Four Substituted Imidazoles
A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, which include “2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide”, were proved as key intermediates in their synthesis .
Formation of Imidazole Ring
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine . This is a novel mechanism that has been discovered in the synthesis of these compounds .
未来方向
Isoxazoles, including “N-(isoxazol-4-yl)pivalamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on isoxazole derivatives .
属性
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKJUROMJCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CON=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)
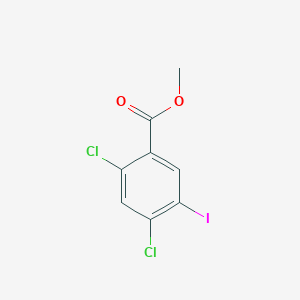
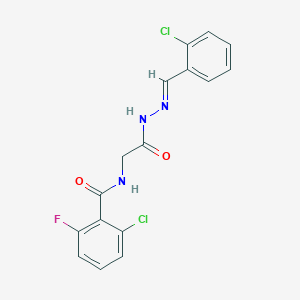
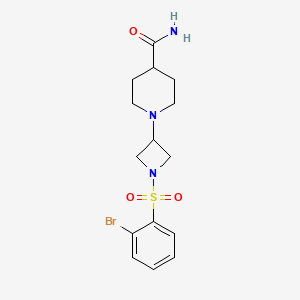
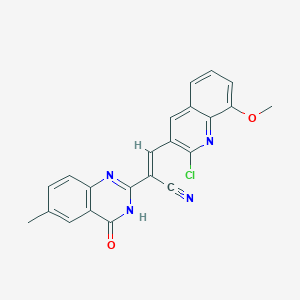
![6,6-Difluorobicyclo[3.1.0]hexan-3-one](/img/structure/B2393969.png)

![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)
![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2393979.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)
![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)
